2-(2-Chloronaphthalen-1-yl)acetic acid
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Overview
Description
2-(2-Chloronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an acetic acid group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloronaphthalen-1-yl)acetic acid typically involves the chlorination of naphthalene followed by the introduction of the acetic acid group. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination of naphthalene followed by acylation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
2-(2-Chloronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloronaphthalen-1-yl)acetic acid involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloronaphthalen-1-yl)acetic acid
- 2-(1-Naphthyl)acetic acid
- 2-(2-Naphthyl)acetic acid
Uniqueness
2-(2-Chloronaphthalen-1-yl)acetic acid is unique due to the specific position of the chlorine atom and the acetic acid group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15257-62-2 |
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Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(2-chloronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
QLACEWUTNHLFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Cl |
Origin of Product |
United States |
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